molecular formula C21H27N3O2 B3890182 N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Numéro de catalogue B3890182
Poids moléculaire: 353.5 g/mol
Clé InChI: QZVQRTFGMGYIQD-JCMHNJIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic properties. DMXB-A belongs to the class of compounds known as allosteric modulators, which bind to a specific site on a receptor to enhance or inhibit its activity. In

Mécanisme D'action

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine acts as an allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and inflammation. This compound binds to a specific site on the α7 nAChR, known as the allosteric site, and enhances its activity by increasing the binding affinity of the receptor for its agonist, acetylcholine. This results in an increase in cholinergic neurotransmission, which is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound enhances cholinergic neurotransmission by increasing the binding affinity of the α7 nAChR for acetylcholine. This results in an increase in the release of acetylcholine, which is important for cognitive function. This compound has also been shown to modulate glutamatergic neurotransmission by reducing the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the pathophysiology of schizophrenia. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for lab experiments. It is a selective allosteric modulator of the α7 nAChR, which allows for the specific modulation of cholinergic neurotransmission. This compound has also been shown to have a good safety profile in animal studies, with no significant adverse effects reported. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in certain experiments.

Orientations Futures

There are several future directions for research on N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. One area of research is the development of more potent and selective allosteric modulators of the α7 nAChR. This could lead to the development of more effective therapies for diseases such as Alzheimer's disease and schizophrenia. Another area of research is the investigation of the role of this compound in inflammation. This compound has been shown to reduce the production of pro-inflammatory cytokines, and further research could elucidate its mechanism of action and potential therapeutic applications in inflammatory diseases. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective dosing strategies and administration routes.

Applications De Recherche Scientifique

N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been studied for its potential therapeutic properties in various diseases, including Alzheimer's disease, schizophrenia, and addiction. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission. In addition, this compound has been shown to reduce symptoms of schizophrenia in animal models by modulating glutamatergic neurotransmission. This compound has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Propriétés

IUPAC Name

(Z)-1-(3,4-dimethoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-4-6-18(7-5-17)16-23-10-12-24(13-11-23)22-15-19-8-9-20(25-2)21(14-19)26-3/h4-9,14-15H,10-13,16H2,1-3H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVQRTFGMGYIQD-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 5
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Reactant of Route 6
N-(3,4-dimethoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.